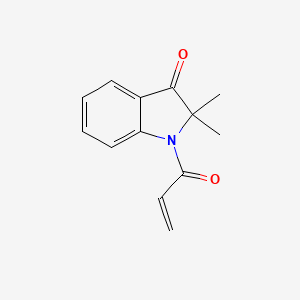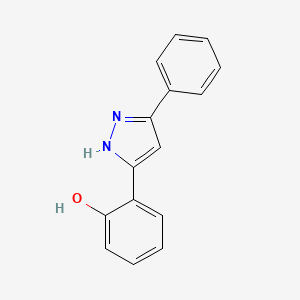
2-(5-phenyl-1H-pyrazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The crystal structure of 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol has been determined. It crystallizes in the monoclinic space group P2₁/c, with one molecule in the asymmetric unit. The compound exhibits a pyrazoline moiety connected to a quinoline ring. Detailed analysis of the molecular structure, including bond lengths and angles, can be found in the crystallographic data .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antimicrobial Activity
A study by Ashok et al. (2016) describes the microwave-assisted synthesis of novel 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones. These compounds, which include a structure related to 2-(5-phenyl-1H-pyrazol-3-yl)phenol, demonstrated significant antimicrobial activity against various bacterial and fungal strains. The study also involved molecular docking studies for the inhibition of enzyme DNA gyrase, suggesting potential applications in antimicrobial research (Ashok et al., 2016).
Antimicrobial Screening
Another research conducted by Shaikh et al. (2014) involved the synthesis of 2-(5-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenols and their derivatives. These compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The study provides insights into potential applications of such compounds in the development of new antibacterial agents (Shaikh et al., 2014).
Molecular Docking and Quantum Chemical Calculations
A 2020 study by Viji et al. focused on molecular docking and quantum chemical calculations of a compound structurally related to 2-(5-phenyl-1H-pyrazol-3-yl)phenol. This research offers insights into the molecular structure and potential applications in understanding the biological effects of similar compounds through molecular docking results (Viji et al., 2020).
Radical Scavenging and DNA Protection
Li and Liu (2012) synthesized compounds including 4-(1,3-diphenyl-1H-pyrazol-5-yl)phenol, which have a core structure related to 2-(5-phenyl-1H-pyrazol-3-yl)phenol. These compounds exhibited abilities to scavenge radicals and protect DNA, highlighting their potential as antioxidants in biomedical research (Li & Liu, 2012).
Corrosion Inhibition in Mild Steel
Lgaz et al. (2018) investigated pyrazoline derivatives, including structures related to 2-(5-phenyl-1H-pyrazol-3-yl)phenol, as corrosion inhibitors for mild steel in acidic media. This study suggests applications in industrial settings, particularly in the protection of metals from corrosion (Lgaz et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-12(15)14-10-13(16-17-14)11-6-2-1-3-7-11/h1-10,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBNRZCPFRLDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)
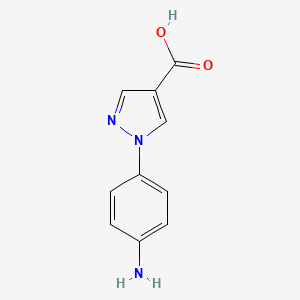
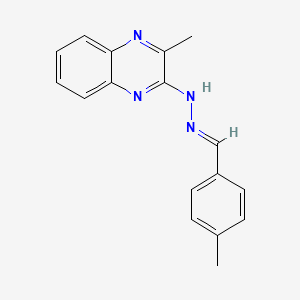
![ethyl 4-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2612790.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612791.png)
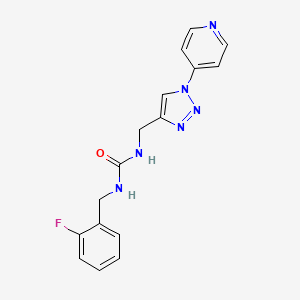
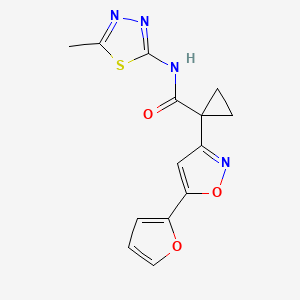
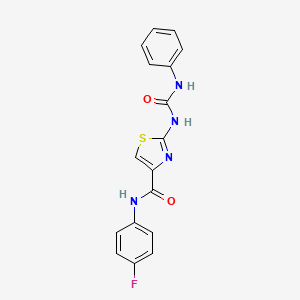
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2612800.png)
![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2612801.png)
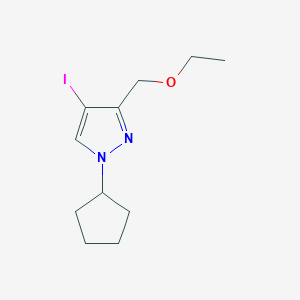
![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612804.png)
